molecular formula C20H26FN3O3S2 B12219977 4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

Cat. No.: B12219977
M. Wt: 439.6 g/mol
InChI Key: VXVKMUVRTOVUEY-UHFFFAOYSA-N
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Description

4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide is a complex organic compound that features a cyclohexane ring, a thiadiazole ring, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the fluorobenzyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity that could be explored for potential therapeutic applications.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide is a compound that belongs to the class of thiadiazole derivatives. Known for their diverse biological activities, thiadiazoles have garnered attention in medicinal chemistry for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential applications in drug development.

Chemical Structure and Properties

The compound's structure features a cyclohexanecarboxamide core linked to a thiadiazole ring substituted with a sulfonyl group and a fluorobenzyl moiety. This unique arrangement is believed to enhance its biological activity through specific interactions with molecular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and receptors involved in disease processes.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes that play crucial roles in inflammatory pathways and cancer cell proliferation. For instance, it has been observed to inhibit protein kinases that are critical for cell signaling and growth.
  • Receptor Interaction: The compound might interact with specific receptors, modulating their activity and thereby influencing cellular responses related to inflammation and tumor growth.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Candida albicansEffective

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines.

Cell Line IC50 (µM) Reference
HepG2 (liver cancer)10.28
HeLa (cervical cancer)12.50
A549 (lung cancer)15.00

These results suggest that the compound exhibits potent cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

  • Study on Anticancer Activity: A study conducted by Alam et al. (2011) showed that derivatives of thiadiazoles had significant suppressive effects on the growth of human cancer cell lines including lung (A549) and skin cancers (SK-MEL-2). The most active compounds were identified as having IC50 values below 10 µM against these cell lines .
  • Antimicrobial Efficacy: A recent investigation highlighted the broad-spectrum antimicrobial activity of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations.

Properties

Molecular Formula

C20H26FN3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

4-butyl-N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C20H26FN3O3S2/c1-2-3-4-14-5-9-16(10-6-14)18(25)22-19-23-24-20(28-19)29(26,27)13-15-7-11-17(21)12-8-15/h7-8,11-12,14,16H,2-6,9-10,13H2,1H3,(H,22,23,25)

InChI Key

VXVKMUVRTOVUEY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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